[(1S,12S,14S,15Z)-15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraen-13-yl]methanol
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Overview
Description
[(1S,12S,14S,15Z)-15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraen-13-yl]methanol is a complex organic compound belonging to the class of macroline alkaloids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,12S,14S,15Z)-15-ethylidene-3,17-diazapentacyclo[123102,1004,9012,17]octadeca-2(10),4,6,8-tetraen-13-yl]methanol involves multiple steps, starting from simpler organic moleculesThe reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound is challenging due to its complex structure. advancements in synthetic organic chemistry have enabled the development of scalable methods for its production. These methods often involve the use of automated synthesis equipment and continuous flow reactors to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions
[(1S,12S,14S,15Z)-15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraen-13-yl]methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The ethylidene group can be reduced to an ethyl group.
Substitution: The nitrogen atoms in the diazapentacyclic structure can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions include carboxylic acids, ethyl derivatives, and substituted diazapentacyclic compounds .
Scientific Research Applications
[(1S,12S,14S,15Z)-15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraen-13-yl]methanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(1S,12S,14S,15Z)-15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraen-13-yl]methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 19(z)-akuammidine
- (-)-Polyneuridine
- (Z)-Akuammidine
Uniqueness
[(1S,12S,14S,15Z)-15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraen-13-yl]methanol is unique due to its specific structural features, such as the ethylidene and hydroxymethyl groups, which confer distinct chemical and biological properties compared to similar compounds .
Properties
Molecular Formula |
C19H22N2O |
---|---|
Molecular Weight |
294.4 g/mol |
IUPAC Name |
[(1S,12S,14S,15Z)-15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraen-13-yl]methanol |
InChI |
InChI=1S/C19H22N2O/c1-2-11-9-21-17-8-14-12-5-3-4-6-16(12)20-19(14)18(21)7-13(11)15(17)10-22/h2-6,13,15,17-18,20,22H,7-10H2,1H3/b11-2+/t13-,15?,17+,18+/m1/s1 |
InChI Key |
VXTDUGOBAOLMED-XHPXDHSNSA-N |
Isomeric SMILES |
C/C=C/1\CN2[C@H]3C[C@H]1C([C@@H]2CC4=C3NC5=CC=CC=C45)CO |
Canonical SMILES |
CC=C1CN2C3CC1C(C2CC4=C3NC5=CC=CC=C45)CO |
Origin of Product |
United States |
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